molecular formula C9H10N2O2 B14822967 4-Cyclopropoxypicolinamide

4-Cyclopropoxypicolinamide

Cat. No.: B14822967
M. Wt: 178.19 g/mol
InChI Key: HVPZWPKBEIFTHO-UHFFFAOYSA-N
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Description

No information about 4-Cyclopropoxypicolinamide is available in the provided evidence. Typically, such a compound would belong to the picolinamide family, characterized by a pyridine ring substituted with an amide group and additional functional moieties (e.g., cyclopropoxy). These compounds are often explored in medicinal chemistry for their pharmacokinetic properties or as enzyme inhibitors. However, without specific data, its exact applications, synthesis, or biological activity cannot be discussed here.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H10N2O2/c10-9(12)8-5-7(3-4-11-8)13-6-1-2-6/h3-6H,1-2H2,(H2,10,12)

InChI Key

HVPZWPKBEIFTHO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxypicolinamide typically involves the reaction of picolinamide with cyclopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the cyclopropyl bromide, resulting in the formation of the cyclopropoxy group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxypicolinamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypicolinamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and cyclopropoxy groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two unrelated compounds:

Critical Limitations of the Evidence

Structural Mismatch : The provided compounds belong to different chemical classes (pyrimidines, pyrazoles) and lack functional groups critical for comparison (e.g., cyclopropoxy, amide).

Insufficient Toxicity or Activity Data : Even for the listed compounds, toxicological or mechanistic data are absent or incomplete .

Recommendations for Further Research

To compile a meaningful comparison, additional evidence should include:

  • Structural analogs of 4-Cyclopropoxypicolinamide (e.g., picolinamides with varying alkoxy substituents).
  • Pharmacokinetic data : Solubility, metabolic stability, or binding affinities.
  • Biological activity studies : Enzyme inhibition profiles or cytotoxicity assays.

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